N,5-dimethyl-N-[(2-methylfuran-3-yl)methyl]pyridine-3-sulfonamide
Description
N,5-dimethyl-N-[(2-methylfuran-3-yl)methyl]pyridine-3-sulfonamide is an organic compound that features a pyridine ring substituted with a sulfonamide group, a furan ring, and methyl groups
Properties
IUPAC Name |
N,5-dimethyl-N-[(2-methylfuran-3-yl)methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-10-6-13(8-14-7-10)19(16,17)15(3)9-12-4-5-18-11(12)2/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJJNYZEQGSVCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)S(=O)(=O)N(C)CC2=C(OC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-pyridinesulfonyl chloride, 2-methylfuran, and dimethylamine.
Reaction Steps:
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the sulfonamide group can be achieved using strong reducing agents like lithium aluminum hydride, resulting in the corresponding amine.
Substitution: The methyl groups on the pyridine ring can be substituted with various electrophiles under appropriate conditions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating mixtures (HNO₃/H₂SO₄).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of various organic transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology
Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit certain enzymes, making this compound a potential candidate for drug development.
Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial properties, useful in developing new antibiotics.
Medicine
Drug Development: Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes, particularly in the treatment of inflammatory diseases and cancer.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties, useful in sensors and electronic devices.
Mechanism of Action
The mechanism by which N,5-dimethyl-N-[(2-methylfuran-3-yl)methyl]pyridine-3-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. The furan and pyridine rings can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3-pyridinesulfonamide: Lacks the furan ring, making it less versatile in terms of biological activity.
2-methylfuran-3-carbaldehyde: Lacks the sulfonamide and pyridine components, limiting its applications in medicinal chemistry.
5-methyl-2-furylmethylamine: Similar structure but lacks the sulfonamide group, reducing its potential as an enzyme inhibitor.
Uniqueness
N,5-dimethyl-N-[(2-methylfuran-3-yl)methyl]pyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer a wide range of chemical reactivity and biological activity. The presence of both the furan and pyridine rings, along with the sulfonamide group, makes it a versatile compound for various applications in chemistry, biology, and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
